2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 1-benzofuran-2-carboxylate
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Overview
Description
{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 1-BENZOFURAN-2-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzofuran ring, a carbamoyl group, and a methoxycarbonyl phenyl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 1-BENZOFURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the esterification of 1-benzofuran-2-carboxylic acid with {[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 1-BENZOFURAN-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester and carbamoyl groups into alcohols and amines, respectively.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Substituted carbamoyl derivatives.
Scientific Research Applications
{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 1-BENZOFURAN-2-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of {[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 1-BENZOFURAN-2-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 1-BENZOFURAN-3-CARBOXYLATE: Similar structure but with the carboxylate group at the 3-position of the benzofuran ring.
{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 2-BENZOFURAN-1-CARBOXYLATE: Similar structure but with the carboxylate group at the 1-position of the benzofuran ring.
Uniqueness
{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 1-BENZOFURAN-2-CARBOXYLATE is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxycarbonyl phenyl group and the benzofuran ring provides distinct electronic and steric properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C19H15NO6 |
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Molecular Weight |
353.3 g/mol |
IUPAC Name |
[2-(4-methoxycarbonylanilino)-2-oxoethyl] 1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C19H15NO6/c1-24-18(22)12-6-8-14(9-7-12)20-17(21)11-25-19(23)16-10-13-4-2-3-5-15(13)26-16/h2-10H,11H2,1H3,(H,20,21) |
InChI Key |
VFXPCIMQQLITLU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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